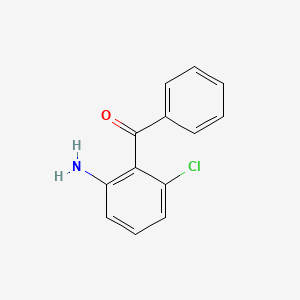

2-Amino-6-chlorobenzophenone

Description

Historical Context and Evolution of Research on 2-Aminobenzophenone (B122507) Derivatives

The study of 2-aminobenzophenone derivatives gained significant momentum in the mid-20th century, largely driven by their pivotal role as precursors in the synthesis of a major class of psychoactive drugs: the benzodiazepines. wikipedia.orgcaymanchem.com Research into various synthetic routes, including the Friedel-Crafts reaction and methods starting from anthranilic acid or 2-aminobenzonitriles, has been extensive for the general class of 2-aminobenzophenones. asianpubs.orgresearchgate.net The primary focus of this research has historically been on optimizing reaction yields and exploring the synthesis of a diverse range of derivatives with potential pharmacological activities. asianpubs.orgasianpubs.org However, this extensive body of work predominantly features isomers other than the 6-chloro variant.

Structural Significance as a Chemical Scaffold in Organic Chemistry

The 2-aminobenzophenone framework is a valuable scaffold in organic synthesis due to the presence of three key functional groups: the amino group, the ketone, and the two aromatic rings. This arrangement allows for a variety of chemical transformations, making it a versatile starting material for the construction of complex heterocyclic systems. asianpubs.org For instance, the amino and keto groups can readily participate in condensation reactions to form seven-membered diazepine (B8756704) rings, or other heterocyclic structures like quinazolines and acridones. asianpubs.org The chlorine atom in 2-Amino-6-chlorobenzophenone introduces an additional layer of complexity and potential for reactivity, influencing the electronic properties of the aromatic ring and providing a potential site for nucleophilic substitution or cross-coupling reactions. However, specific studies detailing the unique structural and reactivity aspects conferred by the 6-chloro substitution are limited.

Overview of Current Academic Research Trajectories and Future Directions

Current research on 2-aminobenzophenone derivatives continues to explore their potential in medicinal chemistry beyond benzodiazepines. Studies have investigated their utility as anti-inflammatory agents, p38 MAP kinase inhibitors, and antimitotic agents. researchgate.netacs.org Furthermore, the development of more efficient and environmentally friendly synthetic methods, including microwave-assisted synthesis, remains an active area of investigation. sciencemadness.org

For this compound specifically, its primary documented role appears to be as a chemical intermediate. While it is commercially available from several chemical suppliers, indicating its use in synthesis, detailed academic publications on its novel applications or biological activities are not readily found. chemicalbook.com Future research could potentially explore the unique synthetic possibilities offered by the sterically hindered environment around the amino group due to the adjacent chlorine atom. Investigating the biological activity of heterocyclic compounds derived from this compound could also be a fruitful avenue for future studies, potentially revealing properties distinct from those of derivatives of other isomers. However, based on currently available literature, a comprehensive academic profile of this specific compound remains to be established.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHIGDFLXBHMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Fundamental Reactivity of the Amino and Carbonyl Functional Groups

The chemical behavior of 2-amino-6-chlorobenzophenone is a composite of the functionalities of an aromatic amine and a diaryl ketone. The primary amino group (-NH₂) attached to the benzene (B151609) ring is nucleophilic, though its reactivity is moderated by the electron-withdrawing effects of the adjacent benzoyl group and the chlorine atom. This group is the primary site for reactions such as acylation, alkylation, and condensation. chemicalbook.comresearchgate.netslideshare.net

Simultaneously, the carbonyl group (C=O) of the benzophenone (B1666685) moiety exhibits electrophilic character at the carbonyl carbon, making it susceptible to attack by nucleophiles. However, its reactivity is less than that of aliphatic ketones due to the electronic stabilization provided by the two attached aromatic rings.

A significant feature of 2-aminobenzophenones is the potential for intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and the carbonyl oxygen. nih.govrsc.org This interaction forms a stable six-membered pseudo-ring, which influences the molecule's conformation and the relative reactivity of both functional groups by decreasing the availability of the lone pair on the nitrogen and reducing the electrophilicity of the carbonyl carbon. nih.gov

Mechanisms of Key Chemical Transformations

The dual functionality of this compound serves as a foundation for a variety of intramolecular and intermolecular reactions, making it a valuable precursor in the synthesis of heterocyclic compounds. wum.edu.plnih.gov

A prominent application of this compound and its derivatives is in the synthesis of benzodiazepines, a class of psychoactive drugs. wikipedia.orgcaymanchem.com The synthesis often begins with the acylation of the amino group, followed by a series of steps that culminate in an intramolecular cyclization.

For instance, after acylation of the amino group with an amino acid derivative (like a glycine (B1666218) equivalent), the newly introduced nitrogen nucleophile can attack the electrophilic carbonyl carbon of the benzophenone core. google.com This intramolecular nucleophilic addition, followed by dehydration, results in the formation of the characteristic seven-membered diazepine (B8756704) ring. The reaction pathway is facilitated by the proximity of the reacting groups, a direct consequence of the ortho-substitution pattern.

The concept of internal hydrogen transfer is exemplified by the stable intramolecular hydrogen bond, which can be considered a preliminary step in proton transfer reactions that may facilitate certain cyclization or rearrangement pathways. nih.gov

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jetir.org This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

The mechanism involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of the reacting aldehyde or ketone. This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water and results in the formation of the carbon-nitrogen double bond (C=N) of the Schiff base. chemicalbook.comjetir.org These Schiff bases are themselves versatile intermediates for synthesizing other complex molecules. jchemlett.comresearchgate.net

Table 1: Examples of Intermolecular Condensation Reactants

| Reactant Class | Specific Example | Product Type |

|---|---|---|

| Aromatic Aldehydes | Benzaldehyde | Schiff Base (Imine) |

The nucleophilic amino group of this compound is readily susceptible to alkylation and acylation.

Alkylation involves the reaction with alkyl halides or other alkylating agents. For example, methylation can be achieved using dimethyl carbonate in the presence of a suitable catalyst. google.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. This can lead to mono- and di-alkylated products. slideshare.netgoogle.com

Acylation is a common transformation, often used as the initial step in the synthesis of benzodiazepines. chemicalbook.comwikipedia.org A typical acylation agent is chloroacetyl chloride. google.comresearchgate.net The mechanism involves the nucleophilic attack of the amino nitrogen on the highly electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, forming an amide linkage (2-(chloroacetamido)-6-chlorobenzophenone). This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. researchgate.netgoogle.com

Table 2: Common Alkylation and Acylation Reagents

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Alkylation | Dimethyl Carbonate | N-Methylamine |

| Acylation | Chloroacetyl Chloride | N-Chloroacetamide |

| Acylation | Cyclopropanecarbonyl Chloride | N-Cyclopropylcarboxamide |

This compound is a suitable substrate for the Friedlander synthesis, a powerful method for constructing quinoline (B57606) rings. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde), typically under acid or base catalysis. nih.govorganic-chemistry.org

Two primary mechanisms are proposed for the Friedlander synthesis wikipedia.orgalfa-chemistry.com:

Aldol Condensation First: The reaction begins with an aldol-type condensation between the α-methylene ketone and the carbonyl group of the this compound. This is followed by cyclization via the attack of the amino group on the newly formed carbonyl (from the other reactant) and subsequent dehydration to form the aromatic quinoline ring.

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the benzophenone and the carbonyl group of the α-methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent elimination of water to yield the final quinoline product.

This annulation (ring-forming) reaction is a direct and efficient route to highly substituted quinolines, which are important structural motifs in medicinal chemistry. researchgate.net

Degradation Studies and Chemical Stability

Specific, detailed degradation studies on this compound are not extensively documented in the reviewed literature. However, its stability can be inferred from the chemical properties of its functional groups. The primary pathways for the degradation of organic pharmaceutical compounds are typically hydrolysis and oxidation. biomedgrid.compharmaceutical-journal.com

The amide derivatives formed from this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the amide bond to regenerate the amine. pharmaceutical-journal.com The aromatic amine group itself can be prone to oxidation, which can be accelerated by exposure to light, heat, or trace metals. pharmaceutical-journal.com Oxidative degradation could potentially lead to the formation of colored impurities.

Hydrolytic Degradation Pathways and Kinetics

Information not available in published scientific literature.

Photochemical Degradation Mechanisms and Products

Information not available in published scientific literature.

Structural Elucidation, Conformational Analysis, and Supramolecular Interactions

Intermolecular Interactions and Supramolecular Architectures

The assembly of molecules into larger, ordered structures through intermolecular forces like hydrogen bonding and π-π stacking defines the supramolecular architecture. Analysis of these interactions relies on detailed crystal packing information. While studies on related compounds describe how molecules link to form dimers and other motifs, no such information is available for 2-Amino-6-chlorobenzophenone. Therefore, a description of its supramolecular chemistry cannot be provided.

Given the current state of available scientific literature, a detailed article on this compound focusing on its structural elucidation, conformational analysis, and supramolecular interactions cannot be generated. It is recommended to direct research inquiries toward the more extensively studied isomer, 2-Amino-5-chlorobenzophenone (B30270), for which sufficient data exists to fulfill such a detailed analysis.

Analysis of Intermolecular Hydrogen Bonding Networks in the Solid State

The crystal structure of 2-amino-5-chlorobenzophenone reveals a three-dimensional supramolecular architecture stabilized by N—H⋯O hydrogen bonds iucr.orgresearchgate.net. The asymmetric unit of the title compound contains four independent molecules, and these molecules are linked through these hydrogen bonding interactions.

In the crystal, the primary intermolecular hydrogen bonds are of the N—H⋯O type, where the amino group acts as the hydrogen bond donor and the carbonyl oxygen acts as the acceptor iucr.orgresearchgate.net. These interactions connect the molecules to form a complex network. Each of the four independent molecules in the asymmetric unit participates in these hydrogen bonds, leading to a robust three-dimensional structure iucr.orgresearchgate.net. An intramolecular hydrogen bond is also observed between the carbonyl oxygen and an amine hydrogen atom, which stabilizes the molecular conformation iucr.org.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1B···O4 | 0.86 | 2.01 | 2.642 (5) | 130 |

| N2—H2B···O3 | 0.86 | 1.99 | 2.629 (4) | 130 |

| N3—H3A···O3 | 0.86 | 2.19 | 2.960 (4) | 149 |

| N3—H3B···O2 | 0.86 | 1.98 | 2.623 (4) | 130 |

| N4—H4A···O4 | 0.86 | 2.19 | 2.986 (5) | 153 |

| N4—H4B···O1 | 0.86 | 2.03 | 2.654 (5) | 129 |

Hirshfeld Surface Analysis for Quantitative Assessment of Atom-Atom Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The analysis of the 2-amino-5-chlorobenzophenone oxime reveals the percentage contributions of different atom-atom contacts to the total Hirshfeld surface.

The most significant contributions to the crystal packing are from H···H, C···H/H···C, and Cl···H/H···Cl contacts. The O···H/H···O and N···H/H···N contacts are also important, reflecting the presence of hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

A summary of the percentage contributions of the most significant intermolecular contacts for the two polymorphs of 2-amino-5-chlorobenzophenone oxime is presented in the table below.

| Contact Type | Contribution for Monoclinic Polymorph (%) | Contribution for Triclinic Polymorph (%) |

|---|---|---|

| H···H | 36.5 | 36.1 |

| C···H/H···C | 20.9 | 21.4 |

| Cl···H/H···Cl | 16.3 | 15.4 |

| O···H/H···O | 9.1 | 9.6 |

| N···H/H···N | 5.8 | 4.9 |

| C···C | 4.5 | 5.7 |

| Cl···C/C···Cl | 2.8 | 2.9 |

Spectroscopic and Computational Chemistry Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and understanding the vibrational modes of a molecule. Computational methods, such as Density Functional Theory (DFT), are often employed to assign these vibrational frequencies accurately. nih.gov

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For the related compound 2-amino-5-chlorobenzophenone (B30270), FT-IR spectra have been recorded and analyzed, often in conjunction with DFT calculations at the B3LYP level to achieve precise vibrational wavenumber assignments. derpharmachemica.comscihorizon.com

Key vibrational modes for aminobenzophenone derivatives include the stretching vibrations of the amino (NH₂) and carbonyl (C=O) groups. In studies of 2-amino-5-chlorobenzophenone, the NH₂ symmetric stretching vibration is observed around 3314 cm⁻¹ in the IR spectrum. scihorizon.com The lowering of the N-H stretching wavenumber often suggests the presence of intermolecular or intramolecular hydrogen bonding. scihorizon.com The C=O stretching frequency is another critical identifier for this class of compounds. The position of the C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ range, confirms the presence of the chlorine substituent. mdpi.com

Theoretical calculations and scaled quantum mechanical force field (SQMFF) methodology are used to perform a detailed potential energy distribution (PED) analysis, which helps in making unambiguous vibrational assignments for the entire molecule, including the phenyl ring stretching and deformation modes. nih.gov While the exact frequencies for 2-Amino-6-chlorobenzophenone would differ due to the altered substitution pattern, the same characteristic vibrational modes would be present.

Table 1: Selected FT-IR Vibrational Assignments for the Analogous 2-Amino-5-chlorobenzophenone Data is illustrative and based on studies of the 2-amino-5-chlorobenzophenone isomer.

| Observed Frequency (cm⁻¹) | Assignment |

| ~3314 | NH₂ Symmetric Stretching |

| ~1620 | C=O Stretching |

| ~1590 | Phenyl Ring C-C Stretching |

| ~705 | C-Cl Stretching |

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-amino-5-chlorobenzophenone, FT-Raman spectra have been recorded from 3500-50 cm⁻¹. scihorizon.com

Analysis of the 2-amino-5-chlorobenzophenone isomer shows the symmetric NH₂ stretching vibration appearing at 3315 cm⁻¹. scihorizon.com The data obtained from Raman spectroscopy is also used in conjunction with FT-IR data and DFT calculations to build a comprehensive vibrational profile of the molecule. derpharmachemica.comscihorizon.com This combined approach allows for a more confident assignment of various modes, including the phenyl ring breathing modes and other skeletal vibrations that are characteristic of the benzophenone (B1666685) structure. theaic.org The study of molecular dynamics through Raman spectroscopy can provide insights into the conformational flexibility and intermolecular interactions of the compound in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental ¹H NMR data for this compound is not available in the provided results, the expected chemical shifts can be predicted based on general principles and data from related isomers like 2-amino-5-chlorobenzophenone and 2-amino-4'-chlorobenzophenone. chemicalbook.comchemicalbook.com

For an aminobenzophenone structure, the aromatic protons typically appear in the range of 6.0-8.0 ppm. mdpi.comoregonstate.edu The protons of the unsubstituted phenyl ring would likely appear as a complex multiplet. The protons on the substituted ring would show distinct splitting patterns based on their coupling with neighboring protons. The amino (NH₂) protons often appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. pdx.edu The ortho-position of the chlorine atom in this compound would significantly influence the chemical shifts of the adjacent aromatic protons due to its electron-withdrawing inductive effect and steric effects.

Table 2: Representative ¹H NMR Chemical Shifts for the Analogous 2-Amino-4'-chlorobenzophenone Data is illustrative and based on studies of a related isomer. chemicalbook.com

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.6 - 7.6 |

| Amino Protons | ~6.1 (broad) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, specific data for the 6-chloro isomer is limited, but data from the 5-chloro isomer is available. chemicalbook.com

In ¹³C NMR spectra of substituted benzophenones, the carbonyl carbon (C=O) is highly deshielded and typically appears at a chemical shift greater than 190 ppm. rsc.org The aromatic carbons resonate in the 110-150 ppm region. The carbons directly attached to substituents (amino group, chlorine atom) and the carbon linking the two rings will have distinct chemical shifts. The carbon attached to the amino group is typically shielded, while the carbon attached to the chlorine atom is deshielded. The specific position of the chlorine atom at C6 would uniquely influence the chemical shifts of the carbons in the substituted ring compared to the 5-chloro isomer.

Table 3: Representative ¹³C NMR Chemical Shifts for Benzophenone Derivatives Typical ranges based on general data for substituted benzophenones. rsc.org

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 190 - 200 |

| Aromatic Carbons | 115 - 150 |

| C-NH₂ | ~150 |

| C-Cl | ~130 |

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, is used to study the electronic transitions within a molecule. These studies are often combined with computational methods to understand properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.

Studies on related molecules like 2-amino-4-chlorobenzonitrile (B1265954) and 2-methylamino-5-chlorobenzophenone provide insight into the expected electronic behavior. nih.govanalis.com.my The UV-Vis spectrum of such compounds typically shows absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. analis.com.my The presence of the amino group (an electron donor) and the carbonyl group (an electron acceptor) facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key feature of the photophysical properties of such molecules. researchgate.net

The HOMO-LUMO energy gap, calculated using DFT, is a crucial parameter that relates to the molecule's electronic reactivity and the wavelength of its electronic absorption. researchgate.net Furthermore, some benzophenone derivatives have been investigated for their nonlinear optical (NLO) properties. For instance, 2-methylamino-5-chlorobenzophenone was studied using the Z-scan technique and found to exhibit three-photon absorption, indicating potential for applications in photonics and optical limiting. nih.gov It is plausible that this compound would also possess interesting photophysical properties governed by intramolecular charge transfer.

Based on a thorough review of the provided search results, it is not possible to generate the requested article focusing solely on the chemical compound “this compound.”

The available research data, particularly for the detailed spectroscopic and computational chemistry sections outlined in the prompt, pertains almost exclusively to a different isomer, 2-Amino-5-chlorobenzophenone .

There is no specific information found for "this compound" regarding:

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Non-linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Advanced Mass Spectrometry Fragmentation Analysis

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Natural Bond Orbital (NBO) Analysis

Generating content on these topics for "this compound" would require using data from a different chemical compound, which would be scientifically inaccurate and violate the strict instructions to focus solely on the specified subject. Therefore, the article cannot be written in accordance with the prompt's requirements for accuracy and specificity.

Quantum Chemical and Theoretical Investigations

Thermodynamic Parameter Computations (e.g., Gibbs Free Energy, Enthalpy, Entropy of Formation/Reaction)

Detailed thermodynamic parameter computations, including Gibbs free energy, enthalpy, and entropy of formation or reaction, for this compound are not extensively available in publicly accessible scientific literature. Computational chemistry studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to predict these properties. These calculations would involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to determine its thermodynamic characteristics at a specific temperature and pressure. However, specific research articles detailing these values for this compound could not be identified in the conducted search.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, which helps in predicting its reactive sites. An MEP map illustrates the electrostatic potential on the surface of a molecule, typically color-coded to identify regions of positive and negative potential.

For this compound, an MEP map would be expected to show:

Nucleophilic Sites (Electron-Rich Regions): These areas, typically colored red or yellow, correspond to regions of negative electrostatic potential. They are prone to attack by electrophiles. In this molecule, the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the amino group (-NH2) would be the most significant nucleophilic centers due to the lone pairs of electrons.

Electrophilic Sites (Electron-Poor Regions): These areas, usually colored blue, represent regions of positive electrostatic potential and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the carbon atom of the carbonyl group are expected to be electrophilic sites.

While the general principles of MEP can be applied, specific published MEP maps and detailed analyses of the electrostatic potential values for this compound are not available in the surveyed literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling involves creating statistical models to predict the properties of chemical compounds based on their molecular structures. These models correlate physicochemical properties with molecular descriptors derived from the chemical structure.

There are no specific QSPR models detailed in the scientific literature that have been developed or validated for predicting the chemical attributes of this compound. The development of such a model would require a dataset of related benzophenone derivatives with experimentally determined properties. From this data, various molecular descriptors (e.g., topological, electronic, steric) would be calculated and used to build a regression model to predict properties like boiling point, solubility, or reactivity. The absence of such dedicated studies means that no specific QSPR data can be presented for this compound.

Electrochemical Property Predictions and Correlation with Electronic Structure

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are intrinsically linked to its electronic structure, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Oxidation Potential: Related to the energy of the HOMO. A higher HOMO energy generally corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. For this compound, the amino group is an electron-donating group that would raise the HOMO energy, making the molecule susceptible to oxidation.

Reduction Potential: Related to the energy of the LUMO. A lower LUMO energy indicates that the molecule is more easily reduced. The benzophenone moiety, with its electron-withdrawing carbonyl group, would lower the LUMO energy, facilitating reduction at this site.

Computational methods can predict these orbital energies and thus estimate the electrochemical behavior. However, specific studies containing predicted or experimental electrochemical data (like cyclic voltammetry results) and detailed correlations with the electronic structure for this compound were not found.

Role As a Precursor in Complex Organic Molecule Synthesis

Synthesis of Diverse Heterocyclic Scaffolds

2-Aminobenzophenones are recognized as valuable synthons for a variety of heterocyclic systems due to the ortho-relationship of the amino and carbonyl groups, which facilitates cyclization reactions. nih.govasianpubs.org

The synthesis of quinazoline (B50416) derivatives from 2-aminobenzophenones can be achieved through various catalytic methods. One approach involves the dehydrogenative coupling reaction of 2-aminophenyl ketones with amines, catalyzed by an in-situ formed ruthenium complex, to selectively form the quinazoline core. marquette.edu Another method employs ceric ammonium (B1175870) nitrate (B79036) (CAN) and tert-Butyl hydroperoxide (TBHP) to catalyze the reaction between 2-aminobenzophenones and benzylamines, yielding 2-phenylquinazolines. organic-chemistry.org These methods provide an efficient pathway to these important N-heterocycles without the need for harsh reagents or the production of toxic byproducts. marquette.edu

Similarly, quinoline (B57606) scaffolds can be synthesized from related precursors like 2-aminobenzaldehydes, which react with compounds containing active methylene (B1212753) groups. rsc.org The core reactivity of the 2-aminobenzophenone (B122507) structure allows it to participate in Friedländer-type annulations to produce highly substituted quinolines.

Acridone (B373769) derivatives can be synthesized from 2-aminobenzophenones through intramolecular cyclization reactions. nih.govresearchgate.net The fundamental reaction, often requiring acidic conditions and heat, involves the amino group attacking a transient or derivatized carbonyl group on the adjacent phenyl ring, followed by dehydration to form the tricyclic acridone structure. While specific examples detailing the cyclization of 2-amino-6-chlorobenzophenone are not prevalent, the general Ullmann synthesis and related methods provide a foundational route for producing acridine (B1665455) skeletons from precursors with similar functionalities. nih.gov

2-Aminobenzophenones serve as starting materials for certain substituted indoles and indazoles. nih.govresearchgate.net For instance, indolo[2,3-b]quinolines, a class of fused indole (B1671886) derivatives, can be synthesized through a one-step reaction of 2-aminobenzophenone with 3-acetyl-N-alkyl-2-chloroindoles. semanticscholar.org The synthesis of indazoles often proceeds from precursors like 2-aminobenzaldehydes or 2-aminobenzonitriles through cyclization reactions that form the pyrazole (B372694) ring fused to the benzene (B151609) ring. sunderland.ac.uknih.gov The chemical functionalities present in this compound make it a suitable substrate for analogous transformations.

The synthesis of 1,4-benzodiazepines is one of the most significant applications of 2-aminobenzophenones, particularly the 2-amino-5-chloro isomer, which is a key precursor for several widely known drugs. wikipedia.orggoogle.com The synthesis of diazepam, for example, can start from 2-amino-5-chlorobenzophenone (B30270), which reacts with glycine (B1666218) ethyl ester in the presence of a base like pyridine. youtube.com The resulting intermediate undergoes cyclization to form the seven-membered diazepine (B8756704) ring.

A representative synthesis for a benzodiazepine (B76468) derivative starting from the analogous 2-amino-5-chlorobenzophenone is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Amino-5-chlorobenzophenone | Hydroxylamine | - | (2-Amino-5-chlorophenyl)(phenyl)methanone oxime |

| 2 | Product from Step 1 | Chloroacetyl chloride | Acetic Acid | 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide |

| 3 | Product from Step 2 | Methylamine | - | Chlordiazepoxide (a benzodiazepine derivative) |

This table illustrates the synthesis of Chlordiazepoxide, a process for which 2-amino-5-chlorobenzophenone is a well-established precursor. wikipedia.org

Although less common, this compound can be utilized in similar synthetic schemes to produce novel benzodiazepine analogues, where the position of the chlorine atom can influence the pharmacological profile of the final molecule.

Development of Novel Chemical Entities for Materials Science Applications (e.g., Photoinitiators, Non-linear Optical Materials)

Beyond pharmaceuticals, benzophenone (B1666685) derivatives are explored for their unique photophysical properties. Benzophenone itself is a well-known Type II photoinitiator, widely used in UV-curing applications for inks, coatings, and adhesives. google.comsigmaaldrich.com The presence of the amino group and chlorine atom in this compound modifies its electronic and absorption properties, suggesting its potential as a functional photoinitiator.

Furthermore, substituted benzophenones have been investigated as materials for non-linear optical (NLO) applications. A detailed study on the isomer 2-amino-5-chlorobenzophenone using density functional theory (DFT) calculations revealed its potential for NLO applications. orientjchem.org The study showed that intramolecular charge transfer between the electron-donating amino group and the electron-accepting carbonyl group contributes significantly to its NLO properties. The computed first-order hyperpolarizability suggests that the molecule has the potential for producing second harmonic generation (SHG). orientjchem.orgresearchgate.net

Calculated NLO Properties of 2-Amino-5-chlorobenzophenone

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.0101 | Debye |

| Mean Polarizability (α) | -0.161 x 10⁻²³ | esu |

| First-order Hyperpolarizability (β) | 1.193 x 10⁻³⁰ | esu |

Data sourced from a theoretical study on the isomer 2-amino-5-chlorobenzophenone, indicating its potential as an NLO material. orientjchem.org

Given the structural similarities, this compound is also a candidate for investigation as an NLO material, where the altered substitution pattern could tune its optical response.

Mechanistic Investigations of Complex Cascade Reactions Initiated by this compound

A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction occurs only by virtue of the chemical functionality formed in the previous step, all conducted in a single pot. The structure of this compound is ideally suited to initiate such cascades for the synthesis of heterocycles.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-6-chlorobenzophenone to improve yield and purity?

To optimize synthesis, consider the following steps:

- Reaction Pathway : Use Ullmann condensation or Buchwald-Hartwig amination, as these methods are effective for introducing amino groups into chlorinated aromatic systems. Analogous protocols for 2-Amino-5-chlorobenzophenone (CAS 719-59-5) recommend coupling 6-chlorobenzophenone derivatives with ammonia or amine precursors under palladium catalysis .

- Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency by stabilizing intermediates. Evidence from related iodophenol syntheses highlights the importance of solvent purity to avoid side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (as described for benzoic acid derivatives in ) ensures removal of unreacted starting materials .

- Yield Monitoring : Track reaction progress using TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) and characterize final products via melting point (expected range: 90–100°C, extrapolated from similar benzophenones) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Primary Techniques :

- NMR : NMR (DMSO-d6) should show aromatic protons at δ 6.8–7.5 ppm, with distinct peaks for the amino group (δ ~5.2 ppm, broad). NMR will confirm carbonyl (C=O) at ~195 ppm .

- IR : Look for N-H stretches (~3350 cm) and C=O stretches (~1650 cm) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 231.67 (calculated for CHClNO) .

- Resolving Contradictions : Cross-validate data using multiple techniques (e.g., compare NMR with IR for functional groups). If discrepancies persist, repeat experiments under controlled conditions (dry solvents, inert atmosphere) and consult databases like NIST Chemistry WebBook for analogous compounds .

Q. What are the key considerations for ensuring the stability of this compound during experimental storage and handling?

- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Chlorinated benzophenones are prone to photodegradation; avoid exposure to UV light .

- Handling : Use gloves and fume hoods to minimize moisture absorption and inhalation risks. Stability studies on related chlorophenols suggest decomposition above 40°C, so maintain ambient temperatures during use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound intermediates?

- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediate formation. For example, monitor the disappearance of the chloro group (λ ~270 nm) and correlate with amino group appearance .

- Isotopic Labeling : Use -NH in amination reactions to confirm mechanistic pathways via isotopic shifts in MS or NMR spectra .

- Cross-Validation : Compare results with computational models (DFT calculations) to predict transition states and validate experimental observations .

Q. What methodologies are recommended for analyzing the degradation products of this compound under varying pH conditions?

- Controlled Degradation : Expose the compound to buffered solutions (pH 2–12) at 37°C for 24–72 hours. Quench reactions at intervals and analyze via:

- Reference Standards : Compare retention times and spectra with authenticated standards of potential degradants (e.g., 6-chlorobenzoic acid) .

Q. How can computational chemistry be applied to predict the reactivity of this compound in novel synthetic pathways?

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify electrophilic/nucleophilic sites, guiding functionalization at the para-position to the amino group .

- Docking Studies : Model interactions with enzymes or receptors (e.g., cytochrome P450) to predict metabolic pathways or bioactivity. Use AutoDock Vina with crystal structures from the Protein Data Bank .

- Solvent Effects : Simulate solvation free energies (COSMO-RS) to predict solubility and reaction kinetics in different solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.